N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide
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Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C24H29FN4O5 and its molecular weight is 472.517. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural features similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide have been synthesized and evaluated for their antimicrobial activity. For instance, Mishra and Chundawat (2019) reported on the synthesis of a series of compounds including piperazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. One compound, in particular, showed potent activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) value of 12.5 μg/mL, demonstrating better inhibitory activity than the standard drug chloramphenicol (Mishra & Chundawat, 2019).
Neuropharmacology
Research on compounds structurally related to this compound has also explored their neuropharmacological applications. For example, Piccoli et al. (2012) investigated the effects of selective orexin receptor antagonists on compulsive food consumption in a binge eating model in rats. Their findings indicate a significant role for orexin-1 receptor mechanisms in binge eating, suggesting that selective antagonism at this receptor could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Herbicidal Activity
Another potential area of application for compounds similar to this compound is in the development of herbicides. Huang et al. (2005) synthesized a series of compounds and evaluated their herbicidal activity. Preliminary bioassay data showed that some compounds possess commercial levels of herbicidal activity comparable to other protox-inhibiting herbicides (Huang et al., 2005).
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O5/c25-18-3-5-19(6-4-18)28-9-11-29(12-10-28)20(15-27-24(32)23(31)26-8-1-13-30)17-2-7-21-22(14-17)34-16-33-21/h2-7,14,20,30H,1,8-13,15-16H2,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEUEQNIHSBUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCCO)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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